Bappo

概要

説明

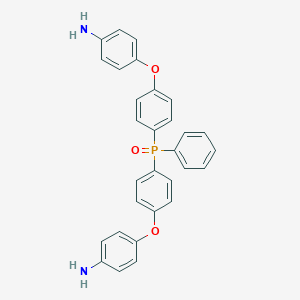

Bappo, also known as Benzenamine, 4,4’-[(phenylphosphinylidene)bis(4,1-phenyleneoxy)]bis-, is a chemical compound with the molecular formula C30H25N2O3P. It is a solid substance, commonly found as white crystals. This compound is known for its good water solubility and surface activity, making it useful in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions

Bappo can be synthesized through a chemical reaction involving aniline and 2-sulfonic acid tetramethylammonium bromide. The reaction typically proceeds as follows:

- Aniline reacts with 2-sulfonic acid tetramethylammonium bromide to form this compound hydrochloride.

- The this compound hydrochloride is then treated with an alkali to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves:

- Mixing aniline with 2-sulfonic acid tetramethylammonium bromide in a suitable solvent.

- Heating the mixture to facilitate the reaction.

- Isolating the this compound hydrochloride and treating it with an alkali to obtain pure this compound.

化学反応の分析

Types of Reactions

Bappo undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction being performed.

Major Products

Oxidation: Oxidized derivatives of this compound, such as this compound oxide.

Reduction: Reduced forms of this compound, such as this compound hydride.

Substitution: Substituted this compound compounds, depending on the nature of the substituent introduced.

科学的研究の応用

Bappo has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, playing a crucial role in various reactions as an oxidant, catalyst, and catalyst ligand.

Biology: Employed in biochemical assays and studies due to its unique chemical properties.

Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its excellent solubility and surface activity.

作用機序

The mechanism by which Bappo exerts its effects involves its interaction with specific molecular targets and pathways. This compound can act as a catalyst by facilitating the formation or breaking of chemical bonds in various reactions. Its molecular structure allows it to interact with different substrates, enhancing the efficiency of chemical processes.

類似化合物との比較

Bappo can be compared with other similar compounds, such as:

Triphenylphosphine: Another phosphine compound used as a catalyst in organic synthesis. Unlike this compound, triphenylphosphine is less soluble in water.

Tetraphenylphosphonium bromide: A phosphonium salt with similar applications but different solubility and reactivity properties.

Phenylphosphine oxide: Shares some chemical properties with this compound but differs in its oxidation state and reactivity.

This compound stands out due to its unique combination of solubility, surface activity, and catalytic properties, making it a versatile compound in various scientific and industrial applications.

生物活性

Bappo, or bis(3-aminophenoxy-4-phenyl)phenylphosphine oxide, is a compound that has garnered attention for its diverse biological activities. This article explores the molecular mechanisms, case studies, and research findings related to the biological activity of this compound, emphasizing its potential applications in therapeutic contexts.

This compound exhibits a range of biological activities through various molecular mechanisms:

- Oxidative Stress Induction : this compound has been shown to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This process involves alterations in levels of hydrogen peroxide and superoxide anions, contributing to cellular damage and inflammation .

- DNA Interaction : The compound forms stable DNA adducts, which can interfere with normal cellular processes and contribute to mutagenesis. This interaction is a key factor in its potential carcinogenic properties .

- Caspase Activation : In combination with ultraviolet (UV) irradiation, this compound activates caspases, which are crucial for the apoptotic pathway. This suggests that this compound may be utilized as a photoinitiator in therapeutic applications where controlled cell death is desired .

1. Cell Viability and Apoptosis

A study investigated the effects of this compound on various cancer cell lines. It was found that treatment with this compound in conjunction with UV light significantly reduced cell viability and induced apoptosis at concentrations above 20 μM. The activation of caspases 3 and 7 was observed, indicating a clear apoptotic response .

2. Oxidative Stress in Zebrafish

Research utilizing zebrafish models demonstrated that exposure to this compound resulted in increased oxidative stress markers. Specifically, lipid peroxidation and protein carbonyl formation were noted, alongside a decrease in antioxidant enzyme activities such as catalase (CAT) and superoxide dismutase (SOD). These findings highlight the neurotoxic effects of this compound on developing nervous systems .

3. Impact on Endothelial Progenitor Cells

Another study focused on human endothelial progenitor cells treated with varying concentrations of this compound. Results showed significant inhibition of cell proliferation, migration, and angiogenesis. Furthermore, there was an increase in pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, suggesting an immunosuppressive effect .

Research Findings

The following table summarizes key findings from recent studies on this compound:

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Ji et al. | Human EPCs | 10-50 µM | Inhibited proliferation and induced inflammatory cytokines |

| Lin et al. | Zebrafish | 0.2 mg/L | Increased oxidative stress markers; neurodevelopmental toxicity |

| Gao et al. | A549 & MCF-7 Cells | 1.5-25 µM | Induced ROS; modulated HIF-1α signaling pathway |

特性

IUPAC Name |

4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVYPLHSYOPLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。